
Alendronic acid
概述
描述
Alendronic acid (C₄H₁₃NO₇P₂), a nitrogen-containing bisphosphonate, was first synthesized in 1978 and approved for clinical use in 1995 . It is widely prescribed for osteoporosis and Paget’s disease of bone, functioning by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing fracture risk .
Mechanism of Action: this compound binds to hydroxyapatite crystals in bone, selectively targeting osteoclasts. Its nitrogen moiety disrupts the mevalonate pathway, inducing osteoclast apoptosis and suppressing bone turnover .
Synthesis: Modern synthesis involves γ-aminobutyric acid, phosphorus trichloride, and phosphorous acid in solvents like acetonitrile or sulfolane. Microwave-assisted methods achieve comparable yields (41%) to thermal methods (38%) but with significantly shorter reaction times (17 minutes vs. 9.5 hours) .
准备方法
Historical Development of Synthesis Methods
The synthesis of alendronic acid (4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid) originated with adaptations of earlier bisphosphonate preparation techniques. Initial methods relied on phosphorylation reactions using phosphorus-containing reagents, but low yields and purification difficulties plagued early efforts. A breakthrough emerged with the development of imidoyl chloride intermediates , which enabled selective phosphorylation of the γ-aminobutyric acid (GABA) backbone. For example, the reaction of N-phthalimido-GABA chloride with phosphorous acid (H₃PO₃) under nitrogen atmosphere achieved a 19.4% yield, though scalability was limited by solvent inefficiencies. Subsequent refinements introduced mixed solvent systems (e.g., H₃PO₄ with H₃PO₃) to prevent solidification during exothermic reactions, boosting yields to 57% under optimized conditions.
Key Reaction Mechanisms and Pathways
Phosphorylation of Imidoyl Chloride Intermediates
The core synthesis involves two stages: (1) phosphorylation of a protected GABA derivative and (2) deprotection to yield this compound. In the first step, N-phthalimido-GABA chloride reacts with H₃PO₃ and phosphorus trichloride (PCl₃) at 76–80°C, forming a bisphosphonate intermediate. The reaction mechanism proceeds via nucleophilic attack of the carboxylate oxygen on phosphorus, followed by acid-catalyzed condensation (Figure 1).
Critical Parameters :
- Temperature : Maintaining 80°C prevents premature crystallization.
- Solvent : H₃PO₃ acts as both reactant and solvent, though H₃PO₄ additions improve homogeneity.
- Stoichiometry : A 2:1 molar ratio of PCl₃ to GABA derivative ensures complete phosphorylation.
Deprotection Strategies
Deprotection of the N-phthalimido group requires non-oxidizing acids such as HCl or HBr. For instance, refluxing the intermediate with 6N HCl for 18 hours liberates phthalic acid, which is removed via filtration. Alternative methods using HBr/acetic acid mixtures achieve comparable yields (21–38%) but introduce corrosivity concerns.
Optimized Industrial-Scale Production Processes
Modern industrial protocols prioritize one-pot synthesis to minimize purification steps. A representative large-scale process involves:
- Reactor Setup : Nitrogen-flushed flask with mechanical stirring, reflux condenser, and temperature control.
- Phosphorylation : Combine N-phthalimido-GABA (1 eq), H₃PO₃ (5 eq), and PCl₃ (2 eq) at 80°C for 3 hours.
- Deprotection : Add 48% HBr, reflux for 18 hours, and filter precipitated phthalic acid.
- Precipitation : Distill the filtrate to dryness, add ethanol, and recover this compound via vacuum filtration.
Table 1: Comparative Yields Under Varied Conditions
Reactant Ratio (PCl₃:H₃PO₃) | Solvent System | Temperature (°C) | Yield (%) | Source |
---|---|---|---|---|
2:5 | H₃PO₃ | 80 | 38 | |
2:1.5 | H₃PO₃/H₃PO₄ | 80 | 57 | |
3.2:0 | MSA* | 120 | 46 | |
2:2 | Chlorobenzene | 110 | 60 |
*MSA = Methanesulfonic acid
Comparative Analysis of Synthetic Methodologies
Solvent Systems
Methanesulfonic acid (MSA) enables reactions at higher temperatures (120°C), but its corrosivity necessitates specialized equipment. In contrast, H₃PO₃/H₃PO₄ mixtures offer milder conditions but require precise stoichiometry to avoid byproducts.
Reagent Efficiency
The use of PCl₃ alone in MSA achieves 46% yield, challenging the necessity of H₃PO₃. However, excess PCl₃ increases costs and waste, offsetting yield gains.
化学反应分析
反应类型: 阿仑膦酸会发生各种化学反应,包括:
取代反应: 阿仑膦酸中的氨基可以参与与各种亲电试剂的取代反应。
络合反应: 阿仑膦酸可以与金属离子形成络合物,这对其生物活性至关重要。
常用试剂和条件:
取代反应: 常用试剂包括卤代烷和酰氯,通常在碱性条件下进行。
络合反应: 在中性或弱酸性条件下使用氯化钙或氯化镁等金属盐。
主要产物:
取代反应: 产物包括 N-取代的阿仑膦酸衍生物。
络合反应:
科学研究应用
Treatment of Osteoporosis
Indications:
- Postmenopausal Osteoporosis: Alendronic acid is approved for the treatment and prevention of osteoporosis in postmenopausal women. Clinical studies indicate a significant reduction in the risk of vertebral and hip fractures by 47% to 56% in this population .
- Male Osteoporosis: The drug is also indicated for osteoporosis in men, showing similar efficacy in increasing bone mineral density (BMD) and reducing fracture risk .
- Glucocorticoid-Induced Osteoporosis: this compound is effective in preventing bone loss associated with long-term glucocorticoid therapy .
- Paget's Disease of Bone: It is used to manage Paget's disease, where it helps normalize elevated serum alkaline phosphatase levels and reduce skeletal complications .
Mechanism of Action:
this compound binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity, which leads to decreased bone resorption and increased bone mass .
Potential Applications Beyond Osteoporosis
Recent studies have explored additional therapeutic roles for this compound:
- Osteoarthritis: Research indicates that this compound may promote cartilage repair and reduce inflammation in osteoarthritis models, suggesting its potential utility beyond osteoporosis .
- Type 2 Diabetes Prevention: A clinical study found that this compound treatment reduced the incidence of type 2 diabetes among patients, indicating a possible protective metabolic effect .
- Neurological Benefits: In animal models resembling Alzheimer's disease, this compound administration reversed cognitive decline and neuropathologies, hinting at neuroprotective properties .
Case Study 1: Long-Term Treatment Outcomes
A retrospective case study followed an 80-year-old female patient treated with this compound for osteoporosis over two years. Initial BMD measurements showed significant improvement (T-score increased from -3.93 to -3.54). However, upon discontinuation without medical advice, the patient experienced a fragility fracture, highlighting the importance of adherence to prescribed therapy for maintaining BMD .
Case Study 2: Adverse Effects
A report discussed an elderly female patient who developed bilateral atypical femoral fractures after long-term use of this compound. This case emphasized the need for careful monitoring and patient education regarding potential side effects associated with prolonged bisphosphonate therapy .
Comparative Efficacy
The following table summarizes findings from various studies assessing the efficacy of this compound compared to other treatments:
作用机制
阿仑膦酸通过与骨中的羟基磷灰石结合,抑制破骨细胞的活性,破骨细胞是负责骨吸收的细胞 . 这种抑制是剂量依赖性的,并显着减少骨转换,导致骨矿物质密度增加 . 分子靶标包括参与甲羟戊酸途径的酶,该途径对破骨细胞功能至关重要 .
类似化合物:
伊班膦酸: 用于治疗骨质疏松症,与阿仑膦酸相比,给药间隔更长.
唑来膦酸: 是一种更强的双膦酸盐,用于治疗严重骨质疏松症和佩吉特病.
阿仑膦酸的独特性: 阿仑膦酸因其在增加骨矿物质密度和降低骨折风险方面的公认疗效而独具特色。 它也得到了广泛的研究,并拥有悠久的临床应用历史 .
相似化合物的比较
Chemical and Structural Properties
Key Insights :
- This compound’s primary amino group and intermediate alkyl chain optimize bone affinity and bioavailability compared to pamidronic (shorter chain) and ibandronic (bulkier tertiary amine) acids .
- Zoledronic acid’s imidazole ring enhances potency but increases renal toxicity risk .
Key Insights :
- This compound synthesis achieves higher yields (70–90%) than ibandronic acid (43–82%) due to optimized reagent ratios and solvent systems .
- Microwave-assisted methods reduce synthesis time without compromising yield .
Key Insights :
- This compound and denosumab show comparable compliance rates (>88% for oral this compound vs. 94% for denosumab injections) .
- Zoledronic acid offers superior fracture reduction but higher renal toxicity risk .
- This compound’s rare aspiration risk (0.01%) necessitates strict dosing protocols (upright posture, fasting) .
Pharmacokinetics and Formulation
Formulation | Disintegration Time (s) | Dissolution Rate (% in 15 min) | Bioavailability (%) |
---|---|---|---|
Branded (Fosamax) | 43–78 | >85 | 0.6–0.7 |
Generic (Teva) | 14–29 | >80 | 0.6–0.7 |
Oral Solution | N/A | N/A | 0.6 |
Key Insights :
- Weekly oral dosing (70 mg) balances efficacy with convenience, improving adherence over daily regimens .
Cost and Accessibility
生物活性
Alendronic acid, a bisphosphonate medication, is primarily used to prevent and treat osteoporosis by inhibiting bone resorption. Its biological activity extends beyond merely reducing osteoclast activity; recent studies suggest it may also enhance osteoblast differentiation and impact various physiological processes. This article delves into the biological activity of this compound, presenting data from research findings, case studies, and relevant clinical implications.
This compound functions by binding to hydroxyapatite in bone, which inhibits osteoclast-mediated bone resorption. The drug is taken up by osteoclasts through fluid-phase endocytosis, leading to their apoptosis and a subsequent decrease in bone turnover. The pharmacokinetics of this compound reveal a low oral bioavailability (approximately 0.64% in women and 0.59% in men), which can be significantly reduced if taken with food .
Table 1: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Oral Bioavailability | 0.64% (women), 0.59% (men) |
Volume of Distribution | 28 L |
Protein Binding | 78% |
Elimination Route | Urinary excretion |
Osteogenic Effects
Recent studies indicate that this compound not only inhibits osteoclasts but also enhances osteoblast differentiation. In a study involving D1 cells, this compound treatment resulted in significant increases in alkaline phosphatase (ALP) activity and mRNA expressions of osteocalcin and osteopontin, markers of osteoblast differentiation. Specifically, ALP activity increased by up to 141% at certain concentrations (p < 0.0001) compared to controls .
Case Study: Long-Term Treatment Effects
A notable case study involved an elderly female patient treated with this compound for osteoporosis over two decades. Initially prescribed this compound, her bone mineral density (BMD) improved significantly after two years. However, discontinuation led to a decrease in BMD and a fragility fracture, underscoring the importance of compliance with bisphosphonate therapy for maintaining skeletal health .
Case Study: Modic Changes and Back Pain
A recent case-control study assessed the effects of long-term this compound treatment on Modic changes associated with low back pain (LBP). Patients receiving this compound for an average of 124 weeks exhibited a significantly lower prevalence of Modic changes compared to controls (p < 0.001). This suggests potential therapeutic benefits for patients with osteoporosis experiencing LBP .
Adverse Effects
While this compound is effective in managing osteoporosis, it is not without risks. Long-term use has been associated with atypical femoral fractures and oral mucosal ulcerations. One case reported a 92-year-old female who sustained bilateral femoral fractures after prolonged use of this compound, highlighting the need for careful monitoring and patient education regarding potential side effects .
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Description |
---|---|
Atypical Femoral Fractures | Fractures occurring with minimal or no trauma |
Oral Mucosal Ulceration | Painful ulcers in the oral cavity |
常见问题
Q. Basic Research: What standardized methods are recommended for determining dissociation constants (pKa) of alendronic acid in aqueous and micellar media?
Answer:
The dissociation constants of this compound are typically determined via potentiometric titration under controlled ionic strength (e.g., 0.10 M KCl) and temperature (25°C) . For micellar systems (e.g., cetylpyridinium chloride), titration protocols must account for micelle-drug interactions by adjusting ionic strength and validating stability of the micellar phase. Discrepancies in reported pKa values (e.g., conflicting third dissociation constants) highlight the need for standardized buffer systems and validation using multiple analytical techniques (e.g., NMR, UV-Vis spectroscopy) . Researchers should replicate experiments under identical conditions and cross-reference results with literature data, particularly when studying analogs like pamidronic or olpadronic acids .
Q. Basic Research: How should randomized controlled trials (RCTs) assess this compound’s efficacy in osteoporosis while minimizing osteonecrosis risk?
Answer:
RCTs should prioritize stratified randomization by age, bone mineral density (BMD), and comorbidities (e.g., diabetes). Key endpoints include:
- Primary : BMD changes (dual-energy X-ray absorptiometry) and fracture incidence over ≥3 years .
- Secondary : Serum bone turnover markers (e.g., C-terminal telopeptide, CTX) and adverse events (e.g., jaw osteonecrosis).
Exclusion criteria must exclude patients with active dental infections or recent tooth extractions to mitigate BRONJ risk . Placebo-controlled designs should use blinded adjudication committees for adverse event classification .
Q. Advanced Research: How can conflicting dissociation constants for this compound be resolved to improve pharmacokinetic modeling?
Answer:
Discrepancies in pKa values (e.g., from potentiometric vs. spectrophotometric methods) require comparative studies under standardized conditions (pH, ionic strength, temperature) . Advanced approaches include:
- Isothermal titration calorimetry (ITC) to validate protonation steps.
- Computational modeling (e.g., Density Functional Theory) to predict proton affinities and compare with experimental data .
Researchers should publish raw titration curves and computational parameters to enable replication .
Q. Advanced Research: What methodological considerations are critical when integrating imaging techniques (e.g., CT, 18F-NaF PET) to evaluate this compound’s impact on aortic stenosis progression?
Answer:
In trials like the Effect of Denosumab or this compound on Aortic Stenosis study , imaging protocols must standardize:
- CT calcium scoring : Use Agatston scores with phantom calibration to minimize inter-scanner variability.
- 18F-NaF PET : Normalize uptake values to blood pool activity and correct for partial-volume effects.
Blinded core labs should analyze images to reduce bias. Negative results (e.g., no change in aortic valve calcium) require sensitivity analyses to confirm statistical power and adherence to imaging protocols .
Q. Advanced Research: How can environmental risk assessments model this compound’s persistence and bioaccumulation using pharmacokinetic data?
Answer:
Environmental risk models (e.g., PEC/PNEC ratios) rely on sales data , excretion rates, and wastewater treatment plant removal efficiency . Key steps:
Pharmacokinetic parameters : Estimate urinary excretion (e.g., <1% recovery in feces, low bioaccumulation potential) .
Aquatic toxicity assays : Use Daphnia magna or algae to determine chronic toxicity thresholds.
Monte Carlo simulations : Incorporate variability in regional prescribing patterns and hydrological data.
Recent Swedish data (PEC/PNEC = 0.0004) suggest negligible risk, but localized monitoring is advised near pharmaceutical manufacturing sites .
Q. Basic Research: What bone turnover markers are most sensitive for assessing this compound’s pharmacodynamic effects in early-phase trials?
Answer:
- CTX (C-terminal telopeptide) : Reductions ≥50% at 6 months correlate with BMD improvements .
- P1NP (procollagen type I N-terminal propeptide) : Suppression indicates reduced osteoblast activity.
- TRAP5b (tartrate-resistant acid phosphatase) : Reflects osteoclast inhibition.
Sampling must standardize circadian timing (fasting morning samples) and avoid recent fractures to prevent confounding .
Q. Advanced Research: How do long-term safety studies address conflicting evidence on this compound’s association with atrial fibrillation (AF)?
Answer:
The Self-Controlled Case Series method minimizes confounding by comparing AF incidence during vs. pre/post-treatment periods . Key findings:
- No long-term risk : Age-adjusted incidence rate ratio = 1.07 (95% CI 0.94–1.21) .
- Early-phase signal : Transient risk during initial months (mechanism unclear; requires ECG monitoring in high-risk cohorts) .
Meta-analyses should adjust for concurrent medications (e.g., glucocorticoids) and comorbidities (e.g., hypertension) .
Q. Advanced Research: What statistical approaches reconcile contradictory findings in meta-analyses of this compound’s fracture-healing effects?
Answer:
- Bayesian hierarchical models : Account for heterogeneity in trial designs (e.g., fracture sites, dosing regimens) .
- Individual participant data (IPD) meta-analysis : Pool raw data to adjust for covariates (e.g., age, BMD).
The FAB Trial found no delay in distal radius fracture union (23.8% vs. 27.8% union at 4 weeks; p=0.36), but subanalyses by fracture severity may reveal subgroups at risk .
Q. Basic Research: What in vivo models best replicate this compound’s localized effects on peri-implant bone formation?
Answer:
- Rodent tibia implant models : Local elution (e.g., 0.2–1.0 mg doses) increases bone-implant contact (micro-CT analysis; p<0.05) .
- Sheep mandible models : Simulate BRONJ risk post-tooth extraction under bisphosphonate therapy .
Studies must report dose-response curves and use histomorphometry to quantify osteoclast inhibition .
Q. Advanced Research: How can pharmacoepidemiological studies optimize “drug holiday” protocols to balance fracture prevention and BRONJ risk?
Answer:
- Risk-stratified cohorts : High-risk patients (e.g., >5 years of therapy, prior BRONJ) benefit from 1–2-year holidays .
- Monitoring : Track CTX rebound (>290 ng/L suggests bone turnover recovery) and BMD declines (>3%/year).
Retrospective analyses of fracture databases (e.g., NOF cohort) should adjust for adherence and comorbidities .
属性
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121268-17-5 (mono-hydrochloride salt, trihydrate) | |
Record name | Alendronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022568 | |
Record name | Alendronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alendronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Fine white powder | |
CAS No. |
66376-36-1 | |
Record name | Alendronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alendronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alendronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alendronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALENDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alendronic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alendronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |
Record name | Alendronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alendronic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。